5-(Bromomethyl)-2-isopropoxypyridine
Description
5-(Bromomethyl)-2-isopropoxypyridine is a brominated pyridine derivative characterized by a bromomethyl (-CH2Br) substituent at the 5-position and an isopropoxy (-OCH(CH3)2) group at the 2-position. This compound is of significant interest in organic synthesis due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitutions and cross-coupling reactions.
Applications of such compounds span pharmaceutical intermediates, agrochemicals, and materials science, though further research is needed to fully elucidate the scope of this compound.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
5-(bromomethyl)-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
KMPYHWSHAYULPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Isopropoxypyridine Derivatives
The precursor 2-bromo-5-isopropoxypyridine can be prepared by nucleophilic aromatic substitution of 2-bromopyridine derivatives with isopropanol under basic conditions. This involves:
- Reacting 2-bromo-5-hydroxypyridine or 2,5-dibromopyridine with isopropanol in the presence of a base such as potassium carbonate.
- Heating the mixture in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 70 °C) for several hours.
| Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-Bromo-5-hydroxypyridine + Isopropanol + K2CO3 | DMF | 70 °C | 4 h | ~46.5 | Followed by extraction and chromatography for purification |
Bromination of the Methyl Group to Bromomethyl
The bromination of the methyl group at the 5-position to form the bromomethyl substituent is typically achieved by radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux conditions.
- The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4).
- Irradiation with a light source or heating under reflux initiates the radical chain reaction.
- After completion, the reaction mixture is cooled, and the product is isolated by extraction and chromatographic purification.
Conversion to this compound
Starting from 2-bromo-5-methylpyridine, the synthetic route involves:
- Substitution of the 2-bromo group with isopropoxy via nucleophilic substitution.
- Subsequent radical bromination of the methyl group at the 5-position to bromomethyl.
Alternatively, the order can be reversed depending on the stability of intermediates and desired selectivity.
Detailed Reaction Example
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-isopropoxypyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 2-isopropoxypyridine.
Oxidation: The major product is this compound N-oxide.
Reduction: The major product is 5-methyl-2-isopropoxypyridine.
Scientific Research Applications
5-(Bromomethyl)-2-isopropoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is employed in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-isopropoxypyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
5-(Bromomethyl)-2-fluoropyridine
- Structure : Differs by the substituent at the 2-position (fluoro instead of isopropoxy).
- Molecular Weight: 190.01 g/mol (C6H5BrFN) vs. ~214.07 g/mol (estimated for 5-(Bromomethyl)-2-isopropoxypyridine, C9H12BrNO).
- Applications : Used in fluorinated drug intermediates; storage conditions (e.g., temperature sensitivity) may differ due to substituent stability .
5-(Bromomethyl)-3-phenylisoxazole
- Structure : Isoxazole core with bromomethyl and phenyl substituents.
- Physical Properties: Melting point 82.5–85°C; molecular weight 238.08 g/mol (C10H8BrNO).
- Steric hindrance from the phenyl group may reduce accessibility for nucleophilic attacks compared to pyridine derivatives .
5-(2-Bromoethyl)-2-methylpyridine
- Structure : Features a bromoethyl (-CH2CH2Br) chain instead of bromomethyl.
- Molecular Weight : 200.08 g/mol (C8H10BrN).
- Reactivity: The longer alkyl chain may favor elimination reactions (e.g., forming alkenes) over direct nucleophilic substitution.
5-(Bromomethyl)-3-methyl-6-nitrobenzoxazolone
- Structure : Benzoxazolone core with bromomethyl, methyl, and nitro groups.
- Reactivity : The nitro group strongly withdraws electrons, enhancing the electrophilicity of the bromomethyl group. This compound undergoes TDAE-mediated reactions with carbonyl derivatives, a pathway less common in pyridine-based analogs due to differing electronic environments .
Comparative Data Table
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Reactivity | Applications |
|---|---|---|---|---|---|
| This compound | Pyridine | 5-Bromomethyl, 2-Isopropoxy | ~214.07 | Nucleophilic substitution, cross-coupling | Pharmaceutical intermediates |
| 5-(Bromomethyl)-2-fluoropyridine | Pyridine | 5-Bromomethyl, 2-Fluoro | 190.01 | Electrophilic substitution | Fluorinated drug synthesis |
| 5-(Bromomethyl)-3-phenylisoxazole | Isoxazole | 5-Bromomethyl, 3-Phenyl | 238.08 | Suzuki-Miyaura coupling | Materials science, agrochemicals |
| 5-(2-Bromoethyl)-2-methylpyridine | Pyridine | 5-Bromoethyl, 2-Methyl | 200.08 | Elimination reactions | Alkene synthesis |
| 5-(Bromoethyl)-3-methyl-6-nitrobenzoxazolone | Benzoxazolone | 5-Bromomethyl, 3-Methyl, 6-Nitro | Not provided | TDAE-mediated carbonyl addition | Bioactive molecule synthesis |
Research Findings and Implications
- Electronic Effects : Electron-donating groups (e.g., isopropoxy) on pyridine rings stabilize intermediates in substitution reactions, whereas electron-withdrawing groups (e.g., nitro in benzoxazolones) enhance electrophilicity .
- Steric Considerations : Bulky substituents (e.g., phenyl in isoxazoles) hinder reaction kinetics, necessitating optimized conditions for functionalization .
- Synthetic Utility : Bromomethyl pyridines are versatile intermediates for pharmaceuticals, as seen in anti-tuberculosis derivatives like bedaquiline analogs .
Q & A
Q. What are the optimal synthetic routes for 5-(Bromomethyl)-2-isopropoxypyridine, and how can by-product formation be minimized?
- Methodological Answer : The bromination of pyridine derivatives often employs N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) under reflux in solvents like CCl₄ or DMF. For this compound, adapting protocols from structurally similar compounds (e.g., 2-(Bromomethyl)-5-(trifluoromethyl)pyridine) is recommended . Key parameters include:
- Reaction Time : 8–10 hours under reflux to ensure complete conversion.
- Radical Initiator : AIBN (1–2 mol%) to control radical chain propagation.
- Solvent Choice : Non-polar solvents (e.g., CCl₄) reduce side reactions like oxidation .
By-product Mitigation : Use stoichiometric NBS (1.0–1.2 eq.) and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the target compound .
Q. How can the structure and purity of this compound be validated?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The bromomethyl group (–CH₂Br) appears as a singlet (~δ 4.3–4.5 ppm). The isopropoxy group (–OCH(CH₃)₂) shows a septet (δ 1.3–1.5 ppm) and doublet (δ 4.5–4.7 ppm) .
- ¹³C NMR : Confirm the presence of C-Br (~30–35 ppm) and ether oxygen (C-O at ~70–75 ppm).
- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ peaks matching the molecular formula (C₉H₁₂BrNO).
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How does the isopropoxy group influence the reactivity of the bromomethyl moiety in cross-coupling reactions?
- Methodological Answer : The isopropoxy group at the 2-position introduces steric hindrance, which can:
- Slow Reaction Kinetics : Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to enhance selectivity.
- Direct Coupling Sites : The bromomethyl group at the 5-position remains accessible for nucleophilic substitution (e.g., with amines or thiols) .
Case Study : In Pd-catalyzed couplings, optimize temperature (80–100°C) and base (K₂CO₃ or Cs₂CO₃) to prevent ether cleavage .
Q. What are the degradation pathways of this compound under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Hydrolysis of the isopropoxy group may occur, forming 5-(Bromomethyl)-2-hydroxypyridine. Monitor via pH-controlled stability studies (HPLC, 24–48 hours) .
- Basic Conditions (pH > 10) : The bromomethyl group undergoes nucleophilic substitution, yielding 5-(Hydroxymethyl)-2-isopropoxypyridine. Use buffered solutions (pH 7–9) to stabilize the compound during storage .
Mitigation : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent light-induced decomposition .
Q. How can computational modeling predict the reactivity of this compound in drug discovery?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the bromomethyl group shows high electrophilicity (LUMO ≈ –1.5 eV) .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. The isopropoxy group may occupy hydrophobic pockets, enhancing binding affinity .
Validation : Compare computational results with experimental IC₅₀ values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
